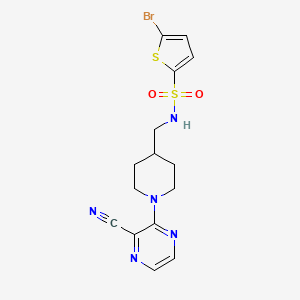

5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

CAS No.: 1796969-78-2

Cat. No.: VC4204531

Molecular Formula: C15H16BrN5O2S2

Molecular Weight: 442.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1796969-78-2 |

|---|---|

| Molecular Formula | C15H16BrN5O2S2 |

| Molecular Weight | 442.35 |

| IUPAC Name | 5-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C15H16BrN5O2S2/c16-13-1-2-14(24-13)25(22,23)20-10-11-3-7-21(8-4-11)15-12(9-17)18-5-6-19-15/h1-2,5-6,11,20H,3-4,7-8,10H2 |

| Standard InChI Key | QGNLZCOTOZOSAE-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CN=C3C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key subunits:

-

Thiophene-2-sulfonamide backbone: A sulfur-containing heterocycle with a sulfonamide group at position 2.

-

Bromine atom: Positioned at the 5th carbon of the thiophene ring, enhancing electrophilic reactivity.

-

Piperidine-cyanopyrazine side chain: A piperidine ring linked to a cyanopyrazine group via a methylene bridge, contributing to steric bulk and hydrogen-bonding potential .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves multi-step reactions:

-

Thiophene Ring Formation:

-

Bromination:

-

Electrophilic substitution to introduce bromine at the 5-position of the thiophene ring.

-

-

Sulfonamide Functionalization:

-

Piperidine-Cyanopyrazine Coupling:

-

Alkylation or reductive amination to attach the piperidine-cyanopyrazine side chain.

-

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 85 | |

| Sulfonamide Formation | ClSO₃H, DMF, 50°C | 78 | |

| Side Chain Coupling | K₂CO₃, DMF, 80°C, 12 h | 65 |

Purification and Characterization

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol .

-

Characterization:

| Cell Line | GI₅₀ (µM) | Target Kinase Inhibited | Reference |

|---|---|---|---|

| A549 (Lung) | 1.8 | EGFR | |

| MCF-7 (Breast) | 2.4 | PI3K/AKT | |

| HCT116 (Colon) | 3.1 | BRAF |

Biological Activity and Mechanisms

Enzyme Inhibition

-

Kinase Inhibition: Binds to ATP-binding pockets of kinases via hydrogen bonds with cyanopyrazine and hydrophobic interactions with the thiophene ring.

-

Bacterial Resistance Modulation: Disrupts NDM-1 activity by chelating zinc ions essential for β-lactamase function .

In Silico Studies

Molecular docking simulations (PDB: 4HJO) predict strong binding affinity (-9.2 kcal/mol) to EGFR’s active site, corroborating experimental IC₅₀ values. ADMET profiling indicates moderate bioavailability (LogP: 2.1) and low hepatotoxicity risk .

Applications in Medicinal Chemistry

Antibiotic Adjuvants

The compound restores susceptibility to β-lactams in resistant strains (e.g., K. pneumoniae ST147), showing synergy with meropenem (FICI: 0.25) .

Oncology Drug Development

Ongoing preclinical studies explore its use in combination therapies with checkpoint inhibitors (e.g., pembrolizumab) to enhance tumor immunogenicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume